5-Ethoxy-1-tetralone
Overview
Description
5-Ethoxy-1-tetralone is an organic compound belonging to the tetralone family, characterized by a tetralin ring system with an ethoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethoxy-1-tetralone can be synthesized from 5-methoxy-1-tetralone through a series of chemical reactions. The process involves the treatment of 5-methoxy-1-tetralone with aluminum chloride in benzene, followed by alkylation of the resulting phenol with ethyl iodide in acetone in the presence of potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-1-tetralone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the tetralin ring.
Common Reagents and Conditions:
Oxidation: Jones reagent or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 5-ethoxy-1-tetralol.
Substitution: Formation of 5-ethoxy-1-bromo-tetralone.
Scientific Research Applications
5-Ethoxy-1-tetralone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-tetralone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through:
Molecular Targets: Interaction with enzymes and receptors involved in metabolic pathways.
Pathways Involved: Modulation of oxidative stress pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
5-Methoxy-1-tetralone: Similar structure with a methoxy group instead of an ethoxy group.
6-Methoxy-1-tetralone: Similar structure with a methoxy group at the sixth position.
Uniqueness: 5-Ethoxy-1-tetralone is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its methoxy counterparts. This uniqueness makes it valuable for specific applications where the ethoxy group enhances the compound’s reactivity or biological activity.
Properties
IUPAC Name |
5-ethoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h4-5,8H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCBQQIIVTVJIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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